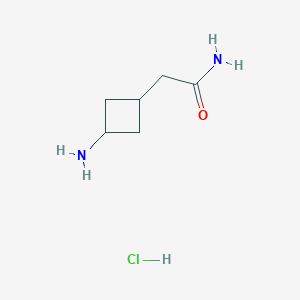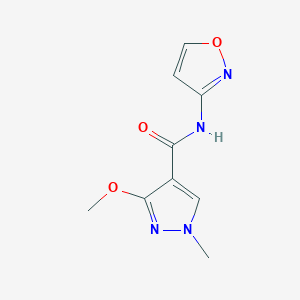
2-(3-Aminocyclobutyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminocyclobutyl)acetamide hydrochloride, also known as ACBA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a cyclic amino acid derivative that has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
H3 Receptor Antagonist in Alzheimer's Disease
Research on compounds structurally similar to 2-(3-Aminocyclobutyl)acetamide hydrochloride, such as GSK189254, has shown potential in the treatment of Alzheimer's disease. These compounds act as histamine H3 receptor antagonists. GSK189254 demonstrated specific binding in human brain areas affected by Alzheimer's, including the cortex and hippocampus. It also improved cognitive performance in preclinical models, suggesting its potential for dementia treatment in Alzheimer's and other cognitive disorders (Medhurst et al., 2007).
Acylation in Antimalarial Drug Synthesis
The chemoselective acetylation of 2-aminophenol, a similar compound, has been used to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. Using enzymes as catalysts, this approach demonstrates the relevance of such compounds in developing antimalarial medication (Magadum & Yadav, 2018).
Anti-Cancer Drug Synthesis
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to 2-(3-Aminocyclobutyl)acetamide hydrochloride, has been synthesized and evaluated as an anticancer drug. Its structure was confirmed through various techniques, and its efficacy was supported by in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).
Synthesis of Heterocyclic Compounds for Antimicrobial Activities
Compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides, similar in structure to 2-(3-Aminocyclobutyl)acetamide hydrochloride, have been synthesized and evaluated for their kappa-opioid agonist properties. These compounds exhibited potent naloxone-reversible analgesic effects in animal models, highlighting their potential in pain management (Barlow et al., 1991).
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Aminocyclobutyl)acetamide hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
Like other aminocyclobutyl compounds, it may interact with various enzymes and receptors in the body .
Biochemical Pathways
As research progresses, the specific pathways and their downstream effects will be better understood .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Aminocyclobutyl)acetamide hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .
Propiedades
IUPAC Name |
2-(3-aminocyclobutyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCIRDDMEPRLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminocyclobutyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2696070.png)






![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)
![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)
![2-((4-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696089.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)